

Physalin C: A Technical Guide on its Discovery, Background, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin C, a naturally occurring steroidal lactone from the Physalis genus, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery and historical background of **Physalin C**, also known as 7-deoxyphysalin A. It details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its quantitative data, and explores its mechanism of action, particularly its role in modulating the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

Physalin C belongs to a class of complex C28 steroids known as physalins, which are characteristic constituents of plants from the Physalis genus (Solanaceae family). While the broader family of physalins has been studied for over half a century, with the first members, Physalin A and B, being isolated in 1969, the specific timeline for the discovery of **Physalin C** is rooted in the continuous exploration of these natural products.

Although the exact date of its initial isolation is not readily available in recent literature, a significant publication by Kawai et al. in 1995 highlighted **Physalin C** as one of the most cytotoxically active physalins against HeLa cells, indicating its discovery and characterization



occurred on or before that year. It is identified as 7-deoxyphysalin A and has been primarily isolated from Physalis alkekengi var. franchetii. The intricate cage-like structure of physalins, including **Physalin C**, has presented a significant challenge to synthetic chemists, and to date, no total synthesis has been reported.

Physicochemical Properties and Spectroscopic Data

Physalin C is a solid with a molecular formula of C28H30O9 and a molecular weight of 510.5 g/mol . It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 1: Quantitative Data for Physalin C

Property	Value
Molecular Formula	C28H30O9
Molecular Weight	510.5 g/mol
Melting Point	274 - 277 °C[1]
Appearance	Powder

Table 2: ¹H NMR Spectral Data of Physalin C (Reference)

Note: A complete, published ¹H NMR dataset specifically for **Physalin C** is not readily available in the searched literature. The following is a representative table based on common shifts for physalin skeletons. Researchers should refer to dedicated analytical publications for precise assignments.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)

Table 3: 13C NMR Spectral Data of Physalin C (Reference)



Note: A complete, published ¹³C NMR dataset specifically for **Physalin C** is not readily available in the searched literature. The following is a representative table based on common shifts for physalin skeletons.

Position	Chemical Shift (δ, ppm)

Table 4: Mass Spectrometry Data for Physalin C

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	511.1968[2]	493, 481, 423[2]

Table 5: Infrared (IR) Spectroscopy Data for Physalin C

Note: A specific IR spectrum for **Physalin C** is not available in the searched literature. The following are characteristic absorption bands expected for the physalin scaffold.

Functional Group	Wavenumber (cm ⁻¹)
O-H (hydroxyl)	~3400
C=O (lactone, ketone)	~1770, ~1715, ~1690
C=C (alkene)	~1650

Experimental Protocols Isolation of Physalin C

The following is a general protocol for the isolation of physalins from Physalis species, which can be adapted for the specific isolation of **Physalin C**.

 Plant Material Collection and Preparation: Collect the aerial parts (calyces and fruits) of Physalis alkekengi var. franchetii. The plant material is air-dried and then ground into a fine powder.



- Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- Chromatographic Separation: The chloroform or ethyl acetate fraction, which typically contains the physalins, is subjected to column chromatography on silica gel.
- Gradient Elution: The column is eluted with a gradient of solvents, commonly a mixture of nhexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing compounds with similar TLC profiles to known physalins are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure **Physalin C**.

Structural Elucidation

The structure of **Physalin C** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular formula. Fragmentation patterns observed in MS/MS experiments
 provide information about the different structural moieties of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.
 - ¹³C NMR: Reveals the number of carbon atoms and their chemical shifts, indicating the types of functional groups present.



- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
 complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies protonproton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to
 their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows
 long-range correlations between protons and carbons, which is essential for assembling
 the complete carbon skeleton.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls (-OH) and carbonyls (C=O) from lactones and ketones.
- X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Biological Activity and Signaling Pathways

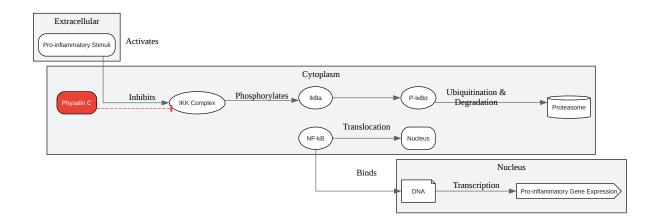
Physalins, as a class, are known to possess a wide range of biological activities, including antiinflammatory, anticancer, and immunomodulatory effects.[3] While research on many physalins is extensive, specific studies on **Physalin C** are less common. However, existing evidence points to its significant potential.

Anti-inflammatory Activity via NF-kB Pathway Inhibition

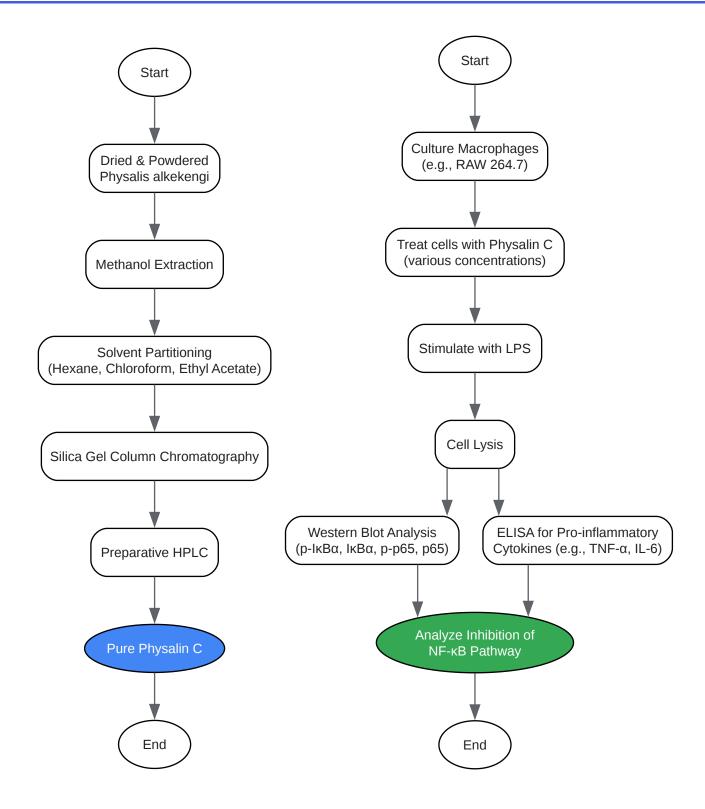
Recent studies have shown that **Physalin C** is a potent inhibitor of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[4] NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes.

Physalin C has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[4] This action effectively blocks the nuclear translocation of NF-κB and suppresses the expression of proinflammatory genes.









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